Endiandrin B

Description

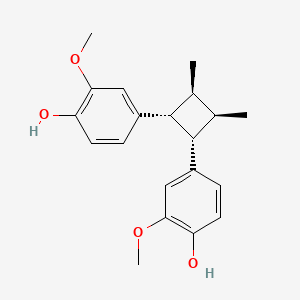

Structure

3D Structure

Properties

Molecular Formula |

C20H24O4 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

4-[(1R,2S,3R,4S)-2-(4-hydroxy-3-methoxyphenyl)-3,4-dimethylcyclobutyl]-2-methoxyphenol |

InChI |

InChI=1S/C20H24O4/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12+,19-,20+ |

InChI Key |

QDBUCXMBHJMGCN-JARDSOJUSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H]([C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |

Canonical SMILES |

CC1C(C(C1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |

Synonyms |

endiandrin B |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Endiandrin B

Endiandrin B is classified as a cyclobutane (B1203170) lignan (B3055560). nih.gov It is sourced from the Australian rainforest tree, Endiandra anthropophagorum, a member of the Lauraceae family. nih.govresearchgate.netacs.orgum.edu.myacs.org Specifically, this compound has been isolated from the roots of the plant. nih.govgriffith.edu.au

The isolation of this compound is a multi-step process that begins with the extraction of the air-dried and ground plant material. nih.govacs.org A common solvent used for this initial extraction is dichloromethane (B109758) (DCM). nih.govgriffith.edu.au The resulting crude extract, a complex mixture of various compounds, then undergoes a series of purification steps.

Bioassay-guided fractionation is a key strategy employed in its isolation. griffith.edu.auacs.orgnih.gov This process involves separating the extract into different fractions and testing each for biological activity, which guides the purification towards the active compounds. Chromatographic techniques are central to this separation process. An initial separation might be performed using C18 bonded silica (B1680970) high-performance liquid chromatography (HPLC). acs.org Further purification is often achieved through gel permeation chromatography, for instance, using a Sephadex LH-20 column, followed by another round of HPLC, potentially with a diol bonded silica column. griffith.edu.auacs.org Through this meticulous process, this compound is isolated in a pure form, alongside other related natural products like Endiandrin A and (-)-Dihydroguaiaretic acid. nih.govacs.org

Structural Elucidation of Endiandrin B

Determining the precise three-dimensional arrangement of atoms in a molecule as complex as Endiandrin B requires the application of powerful analytical methods. A combination of spectroscopic analysis and X-ray crystallography has been indispensable in revealing its structure. nih.gov

Spectroscopy is a cornerstone in the structural elucidation of novel natural products. For this compound, a comprehensive suite of spectroscopic analyses was utilized to piece together its molecular puzzle. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR techniques were critical in establishing the carbon skeleton and the placement of protons within the this compound molecule. nih.govgriffith.edu.auacs.org

1D NMR: ¹H NMR spectra provide information about the different types of protons in the molecule and their immediate electronic environment. ¹³C NMR spectra reveal the number and types of carbon atoms.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connections between atoms. For instance, HMBC is crucial for identifying long-range correlations between protons and carbons, helping to link different fragments of the molecule together. griffith.edu.au These combined analyses allowed for the complete assignment of all proton and carbon signals, defining the molecule's connectivity. griffith.edu.au

Mass Spectrometry (MS): Mass spectrometry provides vital information about the mass of a molecule and its fragmentation patterns. For this compound, high-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine its exact molecular formula. griffith.edu.au This technique is highly sensitive and provides a very precise mass measurement, which is essential for confirming the elemental composition of the compound. nih.gov

The table below summarizes the key spectroscopic data used in the structural determination of this compound.

| Spectroscopic Technique | Information Obtained | Reference |

| 1D NMR | Provides details on the chemical environment of individual proton (¹H) and carbon (¹³C) atoms. | nih.gov |

| 2D NMR | Establishes connectivity between atoms through correlations (e.g., ¹H-¹H COSY, ¹H-¹³C HMBC). | griffith.edu.auacs.org |

| HRESIMS | Determines the precise molecular weight and elemental formula (C₂₀H₂₄O₅). | griffith.edu.au |

While spectroscopic methods provide powerful evidence for a molecule's structure, single-crystal X-ray crystallography offers the most definitive proof of its three-dimensional arrangement. nih.govwikipedia.org This technique was successfully applied to this compound, confirming the structure that had been proposed based on spectroscopic data. nih.govgriffith.edu.au

The process involves growing a high-quality, single crystal of the compound, which can be a challenging step. wikipedia.org This crystal is then placed in a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons in the molecule, creating a unique diffraction pattern. wikipedia.org By analyzing the positions and intensities of the spots in this pattern, scientists can calculate the electron density throughout the crystal and thus determine the precise location of every atom in the molecule in three-dimensional space. wikipedia.org The application of this technique provided unequivocal confirmation of the cyclobutane (B1203170) core and the relative stereochemistry of this compound. nih.gov

Elucidation and Mechanistic Insights into Endiandrin Biosynthesis

Postulated Biosynthetic Pathways to Endiandric Acid Derivatives

The endiandric acids, including Endiandrin B, are polycyclic fatty acid derivatives. rsc.org Their biosynthetic origin is traced back to the convergence of two primary metabolic routes: the shikimate and acetate (B1210297) pathways. rsc.orgnih.gov The initial building block is believed to be derived from the shikimate pathway, which provides a phenyl-containing precursor. This is then extended through the acetate pathway by the sequential addition of acetate units, a process characteristic of polyketide synthesis. rsc.org This elongation process results in a linear polyunsaturated carboxylic acid, an achiral polyene precursor, which is primed for the subsequent cyclization cascade. researchgate.net

The general structure of the endiandric acid derivatives can be categorized based on their core carbon skeleton. One major group features a 13-carbon fused tetracyclic ring system, while another possesses an 11-carbon tetracyclic system. rsc.org The specific structure of the final endiandric acid is determined by the length and saturation of the side chain and the pattern of cyclization. rsc.org

| Precursor Pathway | Contribution to Endiandrin Structure |

| Shikimate Pathway | Provides the initial phenyl-containing starter unit. rsc.org |

| Acetate Pathway | Elongates the starter unit with acetate-derived two-carbon units to form a polyketide chain. rsc.org |

Role of Non-Enzymatic Electrocyclic Reaction Cascades in Biogenesis

A key feature of endiandrin biosynthesis is the series of spontaneous, non-enzymatic electrocyclic reactions that construct the complex polycyclic core. rsc.orgrsc.org This cascade of pericyclic reactions is thermally allowed and proceeds without direct enzymatic control, a hypothesis first proposed by Black and later supported by biomimetic syntheses. researchgate.net

The transformation of the linear polyene precursor into the tetracyclic endiandric acid core is initiated by a spectacular cascade of pericyclic reactions. researchgate.netresearchgate.net This sequence is a testament to the power of orbital symmetry rules in dictating chemical reactivity. The key steps are:

8π-Electrocyclisation: The linear tetraene undergoes a conrotatory 8π electron electrocyclization to form a cyclooctatriene intermediate. researchgate.netrsc.org

6π-Electrocyclisation: This cyclooctatriene then undergoes a disrotatory 6π electron electrocyclization to yield a bicyclo[4.2.0]octadiene system. researchgate.netrsc.org

Intramolecular Diels-Alder Reaction: The final step is an intramolecular [4+2] cycloaddition (Diels-Alder reaction) which forges the remaining rings of the tetracyclic scaffold. The specific stereochemical outcome of this step can lead to different endiandric acid skeletons. researchgate.netresearchgate.net

This entire cascade transforms a simple, open-chain molecule into a complex, three-dimensional structure in a highly efficient manner. rsc.org

A significant observation that supports the non-enzymatic nature of the core biosynthetic cascade is the fact that endiandric acids are often found in nature as racemic mixtures, meaning they consist of equal amounts of both enantiomers. researchgate.netresearchgate.net

Lack of Enzymatic Control: Enzymatic reactions are typically stereospecific, producing a single enantiomer of a chiral molecule. The formation of a racemic mixture strongly implies that the key bond-forming reactions that create the chiral centers in the endiandric acid core are not controlled by an enzyme. researchgate.net

Achiral Precursor: The biosynthesis starts from an achiral linear polyene. researchgate.net When this precursor undergoes the spontaneous cascade of pericyclic reactions, the formation of the chiral product is not guided by a chiral enzyme active site. Consequently, both possible enantiomeric transition states are equally likely, leading to a 50:50 mixture of the final products. nih.govglycodepot.com

The 8π/6π-Electrocyclisation/Intramolecular Diels-Alder Cascade

Interplay of Catalytic Processes and Stereochemical Control in Biosynthesis

While the central electrocyclic cascade is non-enzymatic, this does not mean that enzymes are absent from the entire biosynthetic pathway. There is a fascinating interplay between enzymatic control in the early stages and the spontaneous nature of the later cyclizations.

The stereochemical outcome of polyketide biosynthesis is often meticulously controlled by a suite of enzymes within a polyketide synthase (PKS) complex. nih.govnih.gov These enzymes, such as ketoreductases (KRs), dehydratases (DHs), and enoylreductases (ERs), dictate the stereochemistry at each newly formed chiral center during the chain elongation process. nih.gov

In the case of endiandrins, while the final cascade lacks stereochemical control, the formation of the specific linear polyene precursor is likely under enzymatic control. researchgate.netjsps.go.jp Enzymes are responsible for generating the correct chain length and the specific pattern of double bonds in the polyene substrate. rsc.org This enzymatically synthesized precursor is then released and undergoes the spontaneous, non-enzymatic cyclizations.

Recently, a class of enzymes termed "pericyclases" has been discovered, which are capable of catalyzing and controlling the stereoselectivity of pericyclic reactions, including electrocyclizations. nih.govresearchgate.net While the endiandrin cascade itself is considered a classic example of a spontaneous process, the discovery of such enzymes suggests that nature has evolved mechanisms to influence the outcomes of these powerful reactions. nih.gov In the biosynthesis of some natural products, enzymes have been shown to control regio-, stereo-, and periselectivity by guiding the polyene substrate into a conformation that favors a specific cyclization pathway. nih.govjsps.go.jp This enzymatic influence on the precursor's conformation can be seen as an indirect method of controlling the final stereochemical outcome, even if the key cyclization reactions themselves proceed under thermodynamic control.

Therefore, the biosynthesis of this compound represents a hybrid strategy: enzymes meticulously construct a specific achiral precursor, which is then subjected to the inherent reactivity dictated by the principles of orbital symmetry in a non-enzymatic, and thus non-stereospecific, cascade.

Strategic Approaches to the Total Synthesis of Endiandrin B and Analogues

Seminal Total Synthesis Strategies for Endiandric Acid Derivatives

The early work on the total synthesis of endiandric acids, including congeners of endiandrin B, was pioneered by K.C. Nicolaou and his research group. Their approach was heavily influenced by the "Black hypothesis," which postulated a biosynthetic pathway involving a series of non-enzymatic electrocyclization reactions from an acyclic polyunsaturated precursor. scripps.edu This hypothesis was intriguing because the endiandric acids are found in nature as racemic mixtures, suggesting a non-enzymatic origin. ccebbs.com

Nicolaou's team successfully demonstrated the feasibility of this hypothesis through both a stepwise and a one-pot biomimetic strategy. scripps.edu The core of their approach involved a sequence of pericyclic reactions: an 8π-electron conrotatory electrocyclization, followed by a 6π-electron disrotatory electrocyclization, and culminating in an intramolecular Diels-Alder reaction. ccebbs.comnih.gov This cascade of reactions efficiently assembled the complex tetracyclic core of the endiandric acids from a relatively simple, linear precursor. nih.govnih.gov These initial syntheses were not only significant for achieving the target molecules but also for providing strong experimental support for the proposed biosynthetic pathway. ccebbs.comnih.gov

More recent strategies have built upon this foundation, seeking to improve efficiency. For instance, a unified approach has been developed for the synthesis of endiandric acid A and other related natural products from a common intermediate, significantly shortening the synthetic sequence. nih.gov Another innovative approach intercepts the pericyclic cascade at the cyclooctatriene stage, utilizing cyclooctatetraene (B1213319) as a starting material to rapidly construct a key bicyclo[4.2.0]octadiene intermediate. nih.gov

Biomimetic Cascade Reactions in Endiandrin Synthesis

The application of biomimetic cascade reactions represents a particularly elegant and efficient strategy in the synthesis of endiandrins. 20.210.105nih.gov These reactions, inspired by the proposed natural biosynthetic pathway, allow for the construction of significant molecular complexity in a single operational step from a carefully designed precursor. nih.gov

Design and Execution of Stereocontrolled Polycyclization Sequences

The design of a successful biomimetic cascade for endiandrin synthesis hinges on the precise stereochemical control embedded within the geometry of the olefinic bonds of the acyclic precursor. ccebbs.com The sequence is initiated by the formation of a linear tetraene, which then undergoes a series of spontaneous, stereospecific electrocyclizations. nih.govnih.gov

The key steps in this cascade are:

8π-conrotatory electrocyclization: This initial step forms a cyclooctatriene intermediate. ccebbs.com

6π-disrotatory electrocyclization: The cyclooctatriene then undergoes a subsequent cyclization to form a bicyclo[4.2.0]octadiene system. ccebbs.comnih.gov

Intramolecular Diels-Alder Reaction: The final step involves an intramolecular [4+2] cycloaddition to construct the tetracyclic core of the endiandric acid. ccebbs.comnih.gov

This sequence of pericyclic reactions proceeds with remarkable stereocontrol, generating up to eight contiguous stereogenic centers with complete predictability based on the initial geometry of the acyclic precursor. nih.gov The ability to orchestrate such a complex series of bond-forming events in a controlled manner is a testament to the power of pericyclic reaction principles in organic synthesis. nih.govrsc.org

Efficiency and Operational Simplicity of Cascade Methodologies

One of the most significant advantages of the biomimetic cascade approach is its operational simplicity and efficiency. nih.gov20.210.105 The entire polycyclization sequence can often be initiated by simple reagents and conditions, such as the use of a Lindlar catalyst for the reduction of a polyyne precursor followed by heating to trigger the cascade. nih.gov This "one-pot" approach minimizes the need for intermediate purification steps, reduces solvent and reagent consumption, and saves significant time and labor. 20.210.105

The efficiency of these cascade reactions is remarkable, as they rapidly build complex molecular architectures from simple starting materials. nih.gov This approach embodies the principles of atom economy and "green chemistry" by maximizing the incorporation of starting material atoms into the final product and minimizing waste generation. 20.210.105 The elegance and efficiency of these biomimetic syntheses have made the endiandric acids classic targets in the field of total synthesis. nih.gov

Modern Synthetic Innovations for Endiandrin Scaffolds

Building on the foundational work of biomimetic cascades, modern synthetic chemistry has introduced new and powerful methods for the construction of the endiandrin scaffold and its constituent ring systems. These innovations often focus on developing more versatile, efficient, and selective ways to form the key polycyclic and cyclobutane (B1203170) motifs.

Diels-Alder-Based Construction Methods for Polycyclic Systems

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, continues to be a central strategy in the construction of complex polycyclic systems like those found in endiandrins. ccebbs.comencyclopedia.pubuc.pt Its ability to form a six-membered ring with the simultaneous creation of up to four contiguous stereocenters makes it an incredibly powerful tool. ccebbs.com

In the context of endiandrin synthesis, the intramolecular Diels-Alder (IMDA) reaction is a critical final step in the biomimetic cascade, forming the tetracyclic core. ccebbs.comnih.gov Modern approaches have further refined the use of the Diels-Alder reaction, employing it in various contexts to build key structural fragments. organic-chemistry.orgrsc.org Tandem Diels-Alder reactions, where multiple cycloadditions occur in a sequence, have also been utilized to rapidly construct complex polycyclic frameworks. researchgate.net The development of new catalysts and reaction conditions has expanded the scope and efficiency of the Diels-Alder reaction, making it an even more versatile tool for natural product synthesis. encyclopedia.pubuc.pt

| Reaction Type | Key Feature | Relevance to Endiandrin Synthesis |

| Intramolecular Diels-Alder (IMDA) | Forms a cyclic system from a single molecule containing both diene and dienophile moieties. | Crucial for the final cyclization in the biomimetic cascade to form the tetracyclic core. ccebbs.comnih.gov |

| Tandem Diels-Alder | Multiple Diels-Alder reactions occur in a single pot. | Enables the rapid construction of complex polycyclic systems. researchgate.net |

| Hetero-Diels-Alder | The diene or dienophile contains a heteroatom. | Allows for the synthesis of heterocyclic analogues of the endiandrin scaffold. uc.pt |

Photocatalytic Cycloaddition Techniques for Cyclobutane Derivatization

The cyclobutane ring is a key structural feature of this compound. smolecule.com While the biomimetic synthesis of some endiandric acids does not directly involve a photochemical step, modern synthetic methods have embraced photocatalysis for the construction of cyclobutane rings with high efficiency and selectivity. tum.describd.com

Visible-light photocatalysis has emerged as a mild and powerful tool for promoting [2+2] cycloaddition reactions to form cyclobutanes. organic-chemistry.orgnih.gov These reactions often utilize a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation with visible light, can initiate a radical-mediated cycloaddition. scribd.comorganic-chemistry.org This approach offers several advantages over traditional UV-light-driven photochemistry, including milder reaction conditions and the ability to use a broader range of substrates. organic-chemistry.org

Photocatalytic methods have been successfully applied to the synthesis of various cyclobutane-containing natural products and complex molecules. scribd.comresearchgate.net These techniques allow for the derivatization of cyclobutane rings and the construction of complex scaffolds containing this strained four-membered ring system. rsc.orgrsc.org The development of enantioselective photocatalytic [2+2] cycloadditions is a particularly exciting area of research, offering the potential for the asymmetric synthesis of chiral cyclobutane-containing molecules like this compound. scribd.com

| Method | Catalyst/Conditions | Key Advantage |

| Visible-Light Photocatalytic [2+2] Cycloaddition | Ru(bipy)₃Cl₂, visible light, i-Pr₂NEt | Mild conditions, high diastereoselectivity. organic-chemistry.org |

| Energy Transfer (EnT) Photocatalysis | [Ir(dFCF₃ppy)₂dtbpy]PF₆, visible light | Access to strained cyclobutane α-amino acid derivatives. nih.gov |

| Gold-Mediated Photocatalysis | [Au(SIPr)(Cbz)] | Synthesis of cyclobutane-fused chromanones from unactivated alkenes. rsc.org |

Unified Synthetic Approaches to Diverse Endiandrin Structural Types

The intricate and densely functionalized tetracyclic frameworks of the endiandrin family of natural products present formidable challenges to synthetic chemists. However, their shared structural motifs also offer a unique opportunity for the development of unified synthetic strategies, wherein a common precursor or a branching reaction pathway can be leveraged to access multiple, structurally distinct members of the family. A landmark achievement in this area is the biomimetic synthesis of endiandric acids, which was inspired by a brilliant biosynthetic hypothesis proposed by Black and Banfield. nih.govwikipedia.org

This hypothesis postulated that the complex endiandrin skeletons could arise from a common linear, acyclic polyene precursor through a cascade of spontaneous, thermally controlled pericyclic reactions. nih.gov The validation of this hypothesis through total synthesis by K.C. Nicolaou and his group stands as a classic example of a unified, biomimetic approach. wikipedia.orgrsc.org The core of this strategy involves an 8π/6π-electrocyclic cascade, followed by an intramolecular Diels-Alder (IMDA) reaction. rsc.org

The key steps of this unified biomimetic approach are:

Precursor Synthesis: A flexible synthesis of a key linear tetraene precursor is the starting point. The specific geometry of the double bonds in this precursor is crucial for dictating the stereochemical outcome of the subsequent cascade.

Electrocyclization Cascade: Upon gentle heating, the tetraene undergoes a sequence of concerted electrocyclizations. An 8π-conrotatory electrocyclization first forms a cyclooctatriene intermediate. This is immediately followed by a 6π-disrotatory electrocyclization to yield a highly reactive bicyclo[4.2.0]octadiene. nih.govwikipedia.org

Divergent Intramolecular Diels-Alder (IMDA) Reaction: The bicyclo[4.2.0]octadiene intermediate possesses both a diene and a dienophile. This intermediate can undergo a final, crucial intramolecular [4+2] cycloaddition (Diels-Alder reaction) to forge the tetracyclic core of the endiandrins. Crucially, the orientation of the side chain containing the dienophile allows for different modes of cycloaddition, leading to different endiandrin skeletons. This divergence from a common intermediate is the hallmark of a unified synthesis. For instance, endiandric acids A and C were proposed to arise from such a common precursor via slightly different Diels-Alder reactions. wikipedia.org

This powerful cascade reaction, starting from a simple acyclic precursor, can generate up to four rings and eight contiguous stereogenic centers with remarkable control, showcasing the efficiency of a biomimetic strategy. wikipedia.org

More recent advancements have built upon this foundational concept. One such approach utilizes a four-fold cis-selective partial reduction of a conjugated tetrayne to generate a (Z,Z,Z,Z)-tetraene. nih.gov This specific geometric isomer can then be subjected to the 8π–6π electrocyclization–IMDA sequence. This updated strategy has enabled a significantly shorter total synthesis of Endiandric Acid A and the first total synthesis of Kingianic Acid E, a related natural product, further demonstrating the power and versatility of a unified approach originating from a common, strategically chosen precursor. nih.govrsc.org These strategies are summarized in the table below.

| Unified Strategy | Key Precursor Type | Key Reactions | Accessible Structural Types |

| Nicolaou's Biomimetic Synthesis | Substituted (E,Z,Z,E)-Tetraene | 8π/6π Electrocyclization Cascade, Intramolecular Diels-Alder | Endiandric Acids A-G |

| Sherburn/Lawrence Unified Synthesis | Conjugated Tetrayne | Four-fold cis-selective reduction, 8π/6π Electrocyclization Cascade, Intramolecular Diels-Alder | Endiandric Acid A, Kingianic Acid E, Kingianins A, D, F |

Challenges and Advancements in Enantioselective Synthesis

A significant and inherent challenge in the synthesis of this compound and its congeners is achieving enantioselectivity. This difficulty stems directly from the nature of both the biosynthesis and the most elegant biomimetic syntheses of these molecules. The endiandric acids are isolated from their natural sources as racemic mixtures, meaning they are found as an equal mixture of both enantiomers. wikipedia.orgrsc.org This observation strongly supports the hypothesis that the key ring-forming cascade is a spontaneous, non-enzymatic process in nature. wikipedia.org

The primary challenges in the enantioselective synthesis of the endiandrin core can be summarized as follows:

Thermal Racemization: The powerful biomimetic cascade relies on thermal pericyclic reactions. These conditions are not conducive to maintaining chirality. Computational studies (DFT modeling) have predicted that key bicyclo[4.2.0]octadiene intermediates are prone to thermal racemization through a reversible 6π-electrocyclic ring opening and closing. rsc.orgrsc.org This effectively scrambles any chiral information, making an enantioselective synthesis that proceeds through this pathway exceptionally difficult.

Lack of Enzymatic Control: The natural occurrence of endiandrins as racemates implies the absence of a "Diels-Alderase" or other enzymes that would guide the reaction toward a single enantiomer. wikipedia.org Synthetic strategies that mimic this pathway therefore also lack a chiral catalyst or auxiliary in the key cascade step, leading to racemic products.

Creation of Multiple Stereocenters: The endiandrin core contains a high density of stereocenters. Establishing the correct relative and absolute stereochemistry of these centers in a single, controlled fashion is a formidable synthetic problem, especially when the key bond-forming reactions are thermally controlled and non-stereospecific. nih.gov

Despite these significant hurdles, some progress has been made toward stereocontrolled synthesis in related systems, representing important conceptual advancements. One notable strategy involves abandoning the biomimetic cascade in favor of a more controlled, stepwise approach. For example, a stereocontrolled total synthesis of di-O-methylendiandrin A (a derivative of the related Endiandrin A) was achieved using a macrocyclic template. rsc.org In this approach, a large ring system was used to pre-organize the molecule, directing the stereochemistry of an enolate alkylation reaction and facilitating a transannular McMurry reaction to form the key cyclobutane ring. rsc.org This demonstrates that by using substrate control, where the molecule's own geometry dictates the outcome of reactions, a high degree of stereocontrol can be achieved. This represents a shift away from mimicking the non-selective natural pathway towards a more synthetically designed and controlled route.

The table below outlines the core challenges and the corresponding strategic advancements.

| Challenge | Description | Advancement/Alternative Strategy |

| Inherent Racemization | The thermal, spontaneous 8π/6π/IMDA cascade pathway leads to racemic products, mirroring the natural occurrence. wikipedia.orgrsc.org | Moving away from the biomimetic cascade to stepwise, substrate-controlled reactions. |

| Lack of Asymmetric Catalysis | The key bond-forming pericyclic reactions are not amenable to known methods of asymmetric catalysis. | Use of macrocyclic templates to enforce stereocontrol through geometric constraint (substrate control). rsc.org |

| Complex Stereochemistry | The dense arrangement of up to eight stereocenters is difficult to set enantioselectively in a single cascade. wikipedia.orgnih.gov | Synthesis and coupling of prefabricated chiral fragments, where stereocenters are set independently before key bond formations. |

While a direct, catalytic enantioselective synthesis of this compound via a biomimetic cascade remains an unsolved problem, these alternative strategies for achieving stereocontrol highlight the ingenuity of synthetic chemists in overcoming the limitations imposed by nature's own synthetic pathways.

Molecular and Cellular Mechanisms of Action of Endiandrin B

Interaction with Specific Enzymes and Biomolecules

Endiandrin B and its related derivatives have been shown to interact with and inhibit various enzymes, pointing to a multi-targeted pharmacological profile.

Carbonic Anhydrase Inhibition Mechanisms and Isoform Selectivity

Phenolic compounds are a known class of carbonic anhydrase (CA) inhibitors that act via a "non-classical" mechanism. mdpi.com Unlike sulfonamide inhibitors that directly coordinate the catalytic zinc ion, phenols are thought to anchor to the zinc-bound water molecule or hydroxide (B78521) ion, interfering with a key step in the CO₂ hydration cycle. mdpi.com This distinct mechanism can lead to different isoform selectivity profiles compared to classical inhibitors. mdpi.comunifi.it

While comprehensive isoform selectivity data for this compound against the full panel of human CAs is not extensively detailed, its activity against a prokaryotic isoform has been noted. Specifically, this compound has demonstrated inhibitory action against the β-carbonic anhydrase from Mycobacterium tuberculosis, the Rv3273 enzyme. This finding suggests a potential for selectivity towards pathogen-specific CA isoforms, which are structurally different from human α-CAs. mdpi.com The development of isoform-selective inhibitors is a key goal in drug discovery to minimize off-target effects, as many currently used drugs inhibit most of the 15 human isoforms indiscriminately. mdpi.comnih.gov

Inhibition of Mycobacterium tuberculosis Rv3273 Enzyme

Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis, possesses at least three β-carbonic anhydrase enzymes, which are essential for its survival and pathogenesis. mdpi.com Research has identified the Mtb enzyme Rv3273 as a target for this compound. One study reported that this compound exhibits submicromolar inhibitory activity against this enzyme. The inhibition of pathogenic β-CAs like Rv3273 is being explored as a novel strategy to develop anti-infective agents that may circumvent the resistance issues associated with conventional antibiotics.

Broader Enzyme Inhibitory Activities of Related Endiandric Acid Derivatives

Beyond carbonic anhydrase, other endiandric acid derivatives isolated from the bark of Endiandra kingiana have demonstrated significant inhibitory activity against key enzymes involved in carbohydrate metabolism. scielo.brmdpi.comresearchgate.net Specifically, certain kingianins and kingianic acids have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. scielo.brsemanticscholar.org

In one study, Kingianin L was found to be a potent α-amylase inhibitor with an IC₅₀ value 100-fold lower than the standard drug acarbose. scielo.brsemanticscholar.org In the same study, Kingianin M was a potent inhibitor of α-glucosidase, showing activity approximately 10 times stronger than acarbose. scielo.brsemanticscholar.org Molecular docking studies suggest these compounds bind to the active sites of human pancreatic α-amylase and maltase-glucoamylase (MGAM), consistent with their observed inhibitory effects. scielo.brsemanticscholar.org

| Compound | Target Enzyme | IC₅₀ (mg/mL) | Notes |

|---|---|---|---|

| Kingianin L | α-Amylase | 0.0008903 ± 0.5 | ~100-fold more potent than Acarbose |

| Kingianic Acid C | α-Amylase | 0.02 ± 0.3 | More potent than Acarbose |

| Kingianin M | α-Glucosidase | 0.11 ± 0.08 | ~10-fold more potent than Acarbose |

| Kingianic Acid F | α-Glucosidase | 0.14 ± 0.05 | More potent than Acarbose |

| Acarbose (Standard) | α-Amylase | 0.03 ± 0.01 | Reference standard |

| Acarbose (Standard) | α-Glucosidase | 1.81 ± 0.1 | Reference standard |

Modulation of Cellular Signaling Pathways

Comparative studies, primarily focused on the closely related lignan (B3055560) Endiandrin A, have shed light on the potential for these compounds to modulate critical cellular signaling pathways, including those governed by steroid hormone receptors.

Glucocorticoid Receptor-Mediated Activities (Comparative Studies with Endiandrin A)

The glucocorticoid receptor (GR) is a ligand-activated transcription factor that plays a crucial role in regulating inflammation and metabolism. acs.orgresearchgate.net Research aimed at identifying novel GR binders led to the discovery of Endiandrin A from Endiandra anthropophagorum. acs.orgnih.gov Bioassay-guided fractionation showed that Endiandrin A is a potent GR binder. acs.orgnih.govgriffith.edu.au

Subsequent studies on derivatives of Endiandrin A revealed that the phenolic hydroxyl groups are important, but not essential, for GR binding. griffith.edu.au Increasing the size of the substituents on the cyclobutane (B1203170) ring, such as through methylation or acetylation, significantly reduced binding affinity, indicating that steric bulk is a critical factor for receptor interaction. griffith.edu.au

| Compound | IC₅₀ (µM) |

|---|---|

| Endiandrin A | 0.9 |

| Nectandrin B | 27 |

| (-)-Dihydroguaiaretic acid | 35 |

| Di-O-acetylendiandrin A | 34 |

| Di-O-methylendiandrin A | 13 |

Despite its strong binding affinity, Endiandrin A on its own does not significantly activate the GR. researchgate.netnih.gov One study found its transactivation capacity was only 7% of the maximum effect of the potent synthetic glucocorticoid dexamethasone (B1670325). researchgate.netnih.gov However, Endiandrin A was found to act as a co-stimulator, potentiating GR-mediated transcription in the presence of other stimuli like dexamethasone and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This potentiation is achieved by increasing GR protein expression and phosphorylation and facilitating its translocation to the nucleus. nih.gov At present, similar detailed studies on the direct interaction of this compound with the glucocorticoid receptor are not available.

Impact on Epithelial Sodium Channels (ENaC) Regulation via SGK-1 (Comparative Studies with Endiandrin A)

The epithelial sodium channel (ENaC) is crucial for sodium homeostasis, and its activity is regulated by multiple pathways, including the serum- and glucocorticoid-regulated kinase 1 (SGK1). dntb.gov.uanih.govplos.org SGK1, which is itself transcriptionally upregulated by glucocorticoids, can increase ENaC activity by phosphorylating and inhibiting the ubiquitin ligase Nedd4-2, which would otherwise mark the channel for degradation. nih.govplos.orgphysiology.org

Studies on Endiandrin A have revealed its significant role in this pathway. nih.gov While having minimal effect on its own, Endiandrin A potentiates the glucocorticoid-driven activation of ENaC. nih.gov The mechanism involves the upregulation of the β and γ subunits of ENaC. nih.gov Furthermore, Endiandrin A was shown to increase the expression of SGK1. nih.gov This effect is mediated through the activation of the p38 MAPK pathway and the inhibition of c-Jun N-terminal kinase (JNK), which is known to negatively regulate the glucocorticoid receptor. nih.gov By inhibiting JNK and activating p38, Endiandrin A synergizes with glucocorticoids to enhance SGK-1 expression and subsequently increase ENaC-mediated sodium absorption. nih.gov These specific mechanistic details have been elucidated for Endiandrin A, and it remains to be determined if this compound functions through a similar mechanism.

Influence on Mitogen-Activated Protein Kinases (MAPKs) (Comparative Studies with Endiandrin A)

Mitogen-activated protein kinases (MAPKs) are critical signaling proteins that regulate a wide array of cellular processes, including proliferation, inflammation, and apoptosis. The influence of endiandrin compounds on these pathways has been a subject of scientific investigation, with comparative studies revealing distinct effects between Endiandrin A and its related compounds.

Endiandrin A has been shown to modulate MAPK signaling pathways to potentiate the effects of glucocorticoids on colonic epithelial sodium channels (ENaC). nih.govnih.gov Specifically, Endiandrin A inhibits the c-Jun N-terminal kinase (JNK) activation that is typically induced by tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This inhibition of JNK, a kinase known to negatively regulate the glucocorticoid receptor (GR), is a key part of its mechanism. nih.gov Concurrently, Endiandrin A, in synergy with TNF-α, promotes a sustained phosphorylation and activation of p38 MAPK. nih.gov This prolonged p38 activation contributes to the stabilization of GR mRNA and an increase in GR protein levels, ultimately enhancing sodium absorption. nih.govresearchgate.net Studies have demonstrated that Endiandrin A also activates the Extracellular signal-regulated kinase (ERK), which is involved in its synergistic effects. nih.gov

While detailed mechanistic studies on this compound are less extensive, evidence indicates that it also influences MAPK pathways. This compound has been evaluated for its role in inflammatory reactions, where it was found to affect MAPK activation pathways in mast cells (HMC-1). taylorfrancis.com This suggests that, like Endiandrin A, this compound can modulate cellular responses through the MAPK signaling cascade, although the specific kinases and downstream effects may differ.

Table 1: Comparative Influence of Endiandrin A on MAPK Signaling Pathways

| Kinase | Effect of Endiandrin A | Cellular Context/Outcome |

| c-Jun N-terminal kinase (JNK) | Inhibition of TNF-α-induced activation. nih.gov | Potentiates glucocorticoid receptor (GR) action by suppressing a negative regulator of GR. nih.gov |

| p38 MAPK | Induces prolonged phosphorylation (activation), especially in the presence of TNF-α. nih.gov | Stabilizes GR mRNA and increases GR protein levels, enhancing ENaC-mediated sodium absorption. nih.gov |

| Extracellular signal-regulated kinase (ERK) | Activation. nih.gov | Contributes to the synergistic impact on colonic ENaC function. nih.govresearchgate.net |

Induction of Apoptosis and Kinase Inhibition in Cellular Models (General for related compounds)

The induction of apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells and is a primary target for many therapeutic agents. Kinase inhibition is a well-established strategy for triggering this process.

The apoptotic process is broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of a family of proteases called caspases. aging-us.com Initiator caspases (like caspase-8 and -9) activate executioner caspases (like caspase-3 and -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. aging-us.com

The intrinsic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of these proteins is a critical determinant of cell fate. nih.govnih.gov Many natural compounds exert their anti-cancer effects by altering this balance. For instance, some phytochemicals can downregulate the expression of Bcl-2 while upregulating Bax, leading to the release of cytochrome c from the mitochondria. mdpi.comfrontiersin.org This event triggers the formation of the apoptosome complex, which activates caspase-9 and initiates the caspase cascade. wikipedia.org

Kinase inhibitors often induce apoptosis in cancer cells by disrupting signaling pathways essential for their survival and proliferation. frontiersin.org For example, inhibitors targeting kinases involved in cell cycle progression can cause mitotic arrest. mdpi.com Prolonged arrest can trigger apoptosis through the intrinsic pathway, often involving the activation of the pro-apoptotic protein Bax. mdpi.com The activation of caspase-3/7 is a reliable marker of apoptosis induced by kinase inhibitors. frontiersin.org Computational models and cellular studies have shown that various tyrosine kinase inhibitors (TKIs) can induce high levels of apoptosis, which is often mediated by functional regulators like JNK and p53. researchgate.net The anticancer agent Berberine, for instance, induces apoptosis in various cancer cells by modulating the AMPK, MAPK, and AKT signaling pathways. frontiersin.org

Table 2: General Mechanisms of Apoptosis Induction by Kinase Inhibitors in Cellular Models

| Step | Description | Key Molecules Involved |

| Pathway Disruption | Inhibition of kinases critical for cell survival, proliferation, and cell cycle regulation. | Receptor Tyrosine Kinases (e.g., EGFR), PI3K, AKT, MAPKs (ERK, JNK), CDKs. frontiersin.orgfrontiersin.org |

| Modulation of Bcl-2 Family | Altering the balance between pro- and anti-apoptotic proteins to favor cell death. | Downregulation of Bcl-2, Bcl-xL; Upregulation of Bax, Bak, BIM. aging-us.commdpi.com |

| Mitochondrial Outer Membrane Permeabilization (MOMP) | Pro-apoptotic proteins form pores in the mitochondrial membrane. | Bax, Bak. wikipedia.org |

| Apoptosome Formation | Release of cytochrome c from mitochondria into the cytosol. | Cytochrome c, Apaf-1, ATP. wikipedia.org |

| Caspase Cascade Activation | Sequential activation of initiator and executioner caspases. | Caspase-9, Caspase-3, Caspase-7. aging-us.com |

| Execution of Apoptosis | Cleavage of cellular proteins, leading to DNA fragmentation and cell death. | PARP, Lamins. nih.gov |

Structure Activity Relationship Sar Studies and Analogue Design

Correlating Specific Structural Motifs with Biological Activities

Endiandrin B is a cyclobutane (B1203170) lignan (B3055560) isolated from the roots of the Australian rainforest plant Endiandra anthropophagorum. nih.gov Its biological activity is intrinsically linked to its distinct molecular framework. Research has identified several key structural motifs that are crucial for its observed effects, primarily cytotoxicity and receptor binding.

The core of this compound's activity lies in its tetra-substituted cyclobutane scaffold, which positions two aryl groups in a specific spatial arrangement. This rigid structure is a defining feature of a class of compounds known for a range of biological activities. nih.gov In the context of this compound and its closely related analogue, Endiandrin A, the biological activity has been evaluated in assays for glucocorticoid receptor binding and cytotoxicity against human lung carcinoma cells (A549). nih.govnih.gov

In a study evaluating cytotoxicity, (-)-dihydroguaiaretic acid, a related lignan isolated from the same plant but lacking the cyclobutane ring, was found to be the most potent cytotoxin against the A549 cell line, with an IC₅₀ value of 7.49 μM. nih.gov This suggests that while the cyclobutane core is a significant structural feature, the nature and flexibility of the link between the aromatic rings also play a critical role in determining cytotoxic potency.

When tested for glucocorticoid receptor binding affinity, Endiandrin A, which shares the same core scaffold as this compound, displayed a significant IC₅₀ value of 0.9 μM. nih.gov This indicates that the specific arrangement of substituents on the cyclobutane ring system is well-suited for interaction with this receptor. The presence of phenolic hydroxyl groups is also considered a key motif, as these groups can participate in hydrogen bonding interactions within a receptor's binding site.

Impact of Cyclobutane Ring Conformation on Biological Activity

The cyclobutane ring in this compound is not merely a spacer; its conformational rigidity is a critical determinant of biological activity. nih.gov Unlike more flexible linear chains, the four-membered carbocycle locks the attached aryl substituents into a relatively fixed three-dimensional orientation. acs.org This pre-organization of the molecule reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

Influence of Substituent Variations on Pharmacological Profiles

Varying the substituents on the this compound scaffold has provided direct insight into the SAR of this compound class. The most studied variations involve modifications of the phenolic hydroxyl groups, which are common functional groups involved in ligand-receptor interactions.

Methylation of this compound at its phenolic hydroxyl group yields cinbalansan, another known natural product. nih.gov This modification, replacing a hydrogen bond donor (–OH) with a non-donating ether group (–OCH₃), significantly alters the molecule's electronic and steric properties, which in turn affects its pharmacological profile.

More detailed SAR data comes from studies on the closely related Endiandrin A. nih.gov To probe the importance of the phenolic hydroxyls, two simple analogues were synthesized: di-O-acetylendiandrin A and di-O-methylendiandrin A. nih.gov These compounds, along with the parent natural products, were evaluated in a glucocorticoid receptor binding assay. The results demonstrated a clear dependence on the nature of the substituent.

As shown in the table below, the parent compound, Endiandrin A, was the most potent binder. Acetylation of the hydroxyl groups to create di-O-acetylendiandrin A resulted in a nearly 40-fold decrease in activity (IC₅₀ = 35 μM). nih.gov This suggests that either the free hydroxyl groups are essential for binding, or the bulky acetyl groups introduce steric hindrance that prevents optimal interaction with the receptor. The di-O-methylated analogue was not reported with a specific IC₅₀ value in this study, but the drastic effect of acetylation underscores the sensitivity of the pharmacological profile to substituent changes.

| Compound | Substituent Modification | Glucocorticoid Receptor Binding IC₅₀ (μM) |

| Endiandrin A | - | 0.9 |

| Nectandrin B | - | 3.0 |

| (-)-dihydroguaiaretic acid | - | 3.0 |

| Di-O-acetylendiandrin A | Acetylation of hydroxyls | 35 |

Data sourced from Davis et al., 2007. nih.gov

Rational Design and Synthesis of this compound Analogs for SAR Elucidation

The rational design and synthesis of analogues are fundamental to fully elucidating the SAR of a natural product like this compound. While extensive synthetic campaigns have not been widely reported, initial efforts have focused on simple, targeted modifications to probe the function of specific structural motifs. nih.govgriffith.edu.au

The synthesis of di-O-acetylendiandrin A and di-O-methylendiandrin A from Endiandrin A represents a classic example of rational analogue design. nih.gov By masking the phenolic hydroxyl groups through acetylation and methylation, researchers could directly test the hypothesis that these groups are critical for glucocorticoid receptor binding. The resulting biological data confirmed their importance, providing a clear direction for future design efforts. nih.gov

Similarly, the chemical conversion of this compound into cinbalansan via methylation serves as another example of a synthetic modification used to confirm structural relationships and provide material for further biological testing. nih.gov These initial synthetic modifications lay the groundwork for more complex future studies, which could involve altering the substitution pattern on the aromatic rings or even modifying the cyclobutane core itself to explore different conformational constraints.

Computational Chemistry and Conformational Analysis of Endiandrin B

Conformational Sampling Methodologies for Complex Polycyclic Systemsmdpi.comdiva-portal.orgnumberanalytics.commdpi.com

Conformational sampling is the computational process of generating a representative set of low-energy three-dimensional structures for a molecule. For a complex, multi-ring system like Endiandrin B, it is essential to employ efficient methods that can adequately explore the vast number of possible atomic arrangements to find energetically favorable conformations.

Stochastic search methods are a cornerstone of conformational analysis. nih.govfrontiersin.org These algorithms work by making random changes to a molecule's structure, typically by rotating around single bonds, followed by energy minimization to find a nearby low-energy state. frontiersin.org For rigid polycyclic systems such as this compound, where torsional freedom is limited, these methods can be effective.

Low-mode search (LMOD) techniques enhance this process by focusing on low-frequency vibrational modes. acs.orgwustl.edu These modes represent the most accessible, collective motions of the atoms, such as the bending or twisting of the entire ring system, which are often the pathways for transitioning between different stable conformations. wustl.edu By perturbing the structure along these low-energy vectors, LMOD can more efficiently cross energy barriers and discover distinct conformational minima compared to purely random search methods. acs.orgwustl.edu This makes it particularly suitable for the unique structural challenges presented by this compound.

Table 1: Comparison of Conformational Search Methodologies

| Method | Principle | Advantage for this compound | Limitation |

| Stochastic Search | Randomly perturbs torsional angles and minimizes energy. frontiersin.org | Simple to implement; can explore local conformational space. | May struggle to cross high energy barriers in rigid ring systems. wustl.edu |

| Low-Mode Search (LMOD) | Perturbs structure along low-frequency vibrational modes to cross energy barriers. acs.org | Efficiently explores collective motions of the polycyclic core, ideal for finding distinct conformers of rigid systems. wustl.eduwustl.edu | Computationally more intensive due to the need for normal mode analysis. acs.org |

| Molecular Dynamics (MD) | Simulates the time-evolution of atomic motions based on classical mechanics. nih.gov | Provides a dynamic picture of conformational flexibility and transition pathways. | Can be computationally expensive to sample rare conformational events adequately. nih.gov |

| Monte Carlo (MC) | Generates new states through random moves, which are accepted or rejected based on an energy criterion. nih.gov | Effective at exploring a broad range of the potential energy surface. acs.org | Does not provide a time-dependent trajectory of the molecule's motion. nih.gov |

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques for exploring the conformational space of molecules. nih.gov

Molecular Dynamics (MD) simulations compute the trajectories of atoms over time by solving Newton's equations of motion. nih.gov An MD simulation of this compound would reveal its dynamic behavior, showing how the rings flex and vibrate and identifying the transitions between different stable conformations. This provides insight into the relative populations of different conformers at a given temperature. d-nb.info

Monte Carlo (MC) simulations generate new molecular conformations through random changes in atomic positions. nih.gov Each new state is either accepted or rejected based on its energy, allowing the simulation to sample a wide range of conformations and overcome energy barriers. acs.org While MC does not provide a time-based trajectory, it is highly effective for determining the equilibrium distribution of conformations for complex molecules. nih.gov

Stochastic Search and Low-Mode Based Approaches

Quantum Chemical Calculations for Conformational Analysismdpi.comembopress.org

After an initial set of conformations is generated, more accurate quantum chemical (QC) calculations are used to refine the structures and rank them by energy. researchgate.net QC methods explicitly model the electronic structure of the molecule, providing a more fundamental and accurate description of its energy and properties than the classical force fields used in initial sampling. flashcards.world

Quantum mechanics is used to perform energy minimization on the conformers found during the sampling phase. This process optimizes the geometry of each conformer to find its precise minimum-energy structure. libretexts.org By calculating the energy for a grid of different geometries, a potential energy surface (PES) can be constructed. longdom.orglibretexts.org The PES is a multidimensional map that shows how the molecule's energy changes with its geometry, revealing the locations of all stable conformers (valleys) and the energy barriers between them (saddle points). longdom.orgresearchgate.net For this compound, mapping the PES is critical for understanding which conformations are most likely to exist and how they can interconvert.

When a molecule like this compound binds to a biological target, it must adopt a specific shape to fit into the binding site. This "bound" conformation may not be the same as its most stable, lowest-energy conformation in solution. arxiv.org The energy difference between the bound conformation and the global minimum energy conformation is defined as the ligand strain energy. arxiv.orgnih.gov A high strain energy suggests that the molecule must pay a significant energetic penalty to adopt the necessary shape for binding, which can weaken the interaction. biorxiv.org Quantum chemical calculations are essential for accurately quantifying this strain energy, providing a critical metric for evaluating potential binding poses and predicting binding affinity. nih.govresearchgate.net

Table 2: Hypothetical Strain Energy Analysis for this compound Conformers

| Conformer | Relative Energy (kcal/mol) (Unbound State) | Conformation in Binding Site | Calculated Strain Energy (kcal/mol) |

| 1 (Global Minimum) | 0.00 | Pose A | 2.1 |

| 2 | 1.5 | Pose A | 0.6 |

| 3 | 3.2 | Pose B | 5.5 |

| 4 | 4.1 | Pose A | 2.0 |

This table is for illustrative purposes and does not represent actual experimental data.

Energy Minimization and Potential Energy Surface Mapping

Molecular Docking for Ligand-Target Interaction Predictionnih.gov

Molecular docking is a computational method that predicts how a ligand, such as this compound, might bind to the active site of a protein or other macromolecular target. embopress.orgnih.gov The process involves systematically sampling many possible orientations and conformations of the ligand within the target's binding pocket and using a scoring function to estimate the binding affinity for each pose. embopress.org

For this compound, docking can be used to screen a library of known protein structures to identify potential biological targets (a process known as inverse docking). nih.gov Once a potential target is identified, docking can predict the most likely binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the complex. mdpi.comresearchgate.net These predictions are invaluable for generating hypotheses about the mechanism of action of this compound and guiding the design of future experiments.

Theoretical Prediction of Stereochemical Outcomes in Synthetic Routes (e.g., DFT modeling)

The prediction of stereochemical outcomes is a critical aspect of modern synthetic chemistry, particularly for complex natural products with multiple stereocenters like this compound. Computational chemistry, with Density Functional Theory (DFT) at the forefront, has emerged as a powerful tool to model reaction pathways and predict the stereoselectivity of key synthetic steps. hokudai.ac.jpgaussian.com These theoretical insights can guide the design of synthetic strategies, helping to rationalize observed stereochemical results and predict the feasibility of achieving desired stereoisomers.

While specific, in-depth computational studies focusing exclusively on the total synthesis of this compound are not extensively documented in the literature, the application of DFT modeling to the closely related endiandric acids provides a valuable framework for understanding how such methods can be applied. The endiandric acids share a common biosynthetic precursor and feature a complex polycyclic framework, making them excellent models for the computational challenges presented by this compound.

A notable application of computational analysis was in the synthesis of endiandric acid J and beilcyclone A. researchgate.net In this work, researchers used cyclooctatetraene (B1213319) to intercept the proposed 8π/6π-electrocyclisation/intramolecular Diels-Alder (IMDA) cascade. researchgate.net DFT modeling was employed to investigate the thermal racemization of key bicyclo[4.2.0]octadiene intermediates. This computational study was crucial in understanding the stereochemical lability of these intermediates, which ultimately impacted the potential for an enantioselective synthesis. researchgate.net

Furthermore, the development of automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method, has shown promise in predicting the stereochemistry of complex pericyclic reactions. hokudai.ac.jpscitechdaily.com In a proof-of-concept study, the AFIR method was used to trace the retrosynthetic reaction of endiandric acid C methyl ester, a molecule with significant structural complexity. hokudai.ac.jpscitechdaily.com This method successfully predicted the stereochemistry of the forward reaction by analyzing the reverse reaction, a significant step forward in the automated prediction of stereochemical outcomes in complex natural product synthesis. hokudai.ac.jpscitechdaily.com

The general approach for using DFT to predict stereochemical outcomes in a synthetic route involves several key steps:

Conformational Analysis of Reactants and Intermediates: Identifying the low-energy conformations of starting materials and key intermediates is crucial, as these will dictate the accessible reaction pathways.

Locating Transition States: For each potential stereochemical pathway, the corresponding transition state structure must be located and its energy calculated. The relative energies of these transition states will determine the kinetic favorability of each pathway.

Inclusion of Solvent and Catalyst Effects: To improve the accuracy of the predictions, the influence of the solvent and any catalysts used in the reaction must be modeled. This is often done using implicit solvent models or by explicitly including solvent or catalyst molecules in the calculation.

The data derived from these calculations can be compiled to provide a quantitative prediction of the diastereomeric or enantiomeric excess for a given reaction.

Table 1: Key Applications of DFT Modeling in Related Natural Product Synthesis

| Natural Product/Intermediate | Computational Method | Focus of Study | Key Finding | Reference |

| Endiandric Acid J Intermediate | DFT Modeling | Thermal racemization of bicyclo[4.2.0]octadiene intermediates | Predicted thermal racemization, impacting enantioselective synthesis strategy. | researchgate.net |

| Endiandric Acid C Methyl Ester | Artificial Force Induced Reaction (AFIR) | Retrosynthetic prediction of pericyclic reactions | Demonstrated the ability to accurately predict stereochemistry in a complex system. | hokudai.ac.jpscitechdaily.com |

Table 2: General Parameters from DFT Calculations for Stereochemical Prediction

| Parameter | Description | Relevance to Stereochemical Outcome |

| ΔG‡ (Gibbs Free Energy of Activation) | The energy barrier that must be overcome for a reaction to proceed. Calculated for the transition states of competing stereochemical pathways. | The pathway with the lowest ΔG‡ will be the kinetically favored product, thus determining the major stereoisomer. |

| Relative Energies of Intermediates | The thermodynamic stability of key intermediates along the reaction coordinate. | Can influence the product distribution if intermediates are in equilibrium or if their stability affects the subsequent transition state energies. |

| Transition State Geometries | The three-dimensional arrangement of atoms at the highest point of the energy profile. | Provides insight into the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) that favor one stereochemical outcome over another. |

While the direct application of these detailed computational studies to this compound's synthesis is yet to be fully explored in published literature, the successful use of DFT and other theoretical methods for related complex natural products underscores their potential. As computational power and methodologies continue to advance, it is anticipated that such theoretical predictions will become an increasingly indispensable tool in the stereocontrolled synthesis of intricate molecules like this compound.

Future Research Directions and Translational Perspectives in Endiandrin B Research

Advancements in Synthetic Accessibility for Comprehensive Research

The complex, polycyclic structure of endiandrins, including Endiandrin B, has historically presented a significant hurdle to their comprehensive study. The limited availability from natural sources necessitates robust and efficient total synthesis methods to enable in-depth biological investigation. Recent breakthroughs in synthetic organic chemistry, particularly in the realm of cycloaddition reactions, are paving the way for increased accessibility to these intricate molecules.

A cornerstone of the endiandrin framework is the cyclobutane (B1203170) ring, the construction of which is a notable synthetic challenge. nih.gov Modern strategies, especially [2+2] cycloaddition reactions, have become the preferred approach for creating this motif. nih.gov Significant progress has been made in refining these reactions to proceed under milder conditions with greater substrate compatibility. nih.govacs.org One of the most promising advancements is the use of photocatalysis. For instance, a recently developed strategy employed a heterogenetic photocatalyst to mediate an intermolecular crossed [2+2] cycloaddition. nih.gov This method was successfully applied to the enantioselective total synthesis of Endiandrin A and its derivative, di-O-methylendiandrin A. nih.govscribd.com

Expanding the Scope of Biological Target Identification for this compound

Identifying the specific molecular targets through which this compound exerts its biological effects is a critical step toward understanding its mechanism of action and therapeutic potential. While initial studies have provided some clues, the full spectrum of its biological interactome remains largely unexplored.

Initial research has demonstrated that this compound is an inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes. mdpi.comgriffith.edu.au Specifically, it was evaluated for its inhibitory activity against human carbonic anhydrase (hCA) isozymes. mdpi.com Beyond this, the identification of other direct targets is an area of active investigation. The structural similarity of this compound to other members of its family provides a basis for hypothesizing additional targets. For example, the related compound Endiandrin A has been identified as a potent binder to the glucocorticoid receptor. ebi.ac.ukcolab.ws This suggests that the glucocorticoid receptor could be a potential, yet unconfirmed, target for this compound as well.

To broaden the search for biological targets, computational approaches are invaluable. Chemogenomics databases, such as ChEMBL, provide target predictions for small molecules based on their chemical structure. ebi.ac.uk These platforms use models trained on vast datasets of known compound-target interactions to "fish" for potential protein targets. ebi.ac.uknih.gov Such in silico methods can generate hypotheses and prioritize experimental validation, systematically expanding the list of potential targets for this compound beyond what is currently known and guiding future research into its biological function. nih.gov

Integration of High-Throughput Screening and Omics Technologies in Mechanism Elucidation

To move beyond single-target identification and understand the broader biological impact of this compound, modern systems biology approaches are essential. The integration of High-Throughput Screening (HTS) with "omics" technologies offers a powerful, unbiased strategy to elucidate the compound's mechanism of action on a global scale. nih.govresearchgate.net

HTS allows for the rapid testing of a compound against a vast array of biological assays, including biochemical and cell-based formats. novapublishers.comaxcelead-us.com This can quickly identify cellular processes affected by this compound and provide starting points for more detailed investigation. axcelead-us.com However, to gain a deeper, more holistic understanding, these screening methods can be coupled with omics technologies. nih.gov These technologies facilitate the simultaneous measurement of thousands of biological molecules, providing a comprehensive snapshot of the cellular state. nih.govnih.gov

The primary omics fields relevant to this approach include:

Transcriptomics: Measures the expression levels of thousands of genes (mRNAs) in response to this compound treatment. This can reveal which signaling pathways and cellular programs are activated or suppressed by the compound. nih.gov

Proteomics: Analyzes changes in the levels and post-translational modifications of proteins, providing a direct link between gene expression changes and functional cellular machinery. nih.gov

Metabolomics: Profiles the abundance of small-molecule metabolites, offering insights into how this compound affects cellular metabolism and energy status. nih.govresearchgate.net

By treating cells with this compound and applying these omics technologies, researchers can generate a comprehensive, multi-layered dataset of the molecular perturbations caused by the compound. This discovery-driven approach is not limited by preconceived hypotheses and can uncover novel mechanisms and off-target effects, providing a rich foundation for understanding the complete biological activity of this compound. researchgate.netnih.gov

Computational Predictions for Novel this compound-Based Chemotypes with Enhanced Properties

With a foundational understanding of this compound's structure and biological activity, computational chemistry and molecular modeling serve as powerful tools for the rational design of novel analogues with improved therapeutic properties. This in silico approach allows for the exploration of chemical space and the generation of new molecular entities, or chemotypes, based on the this compound scaffold.

The process begins with the known structure of this compound and its calculated physicochemical properties, such as lipophilicity (AlogP) and polar surface area. ebi.ac.uk These properties are critical inputs for predictive models that correlate chemical structure with biological activity and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). By analyzing these structure-activity relationships (SAR), computational chemists can identify which parts of the molecule are essential for its desired effects and which can be modified to enhance potency, selectivity, or drug-like characteristics.

Computational methods, such as fragment-based drug design (FBDD) and quantitative structure-activity relationship (QSAR) modeling, can be used to design new molecules. fu-berlin.de For example, models trained on large chemogenomics databases can predict the biological targets of hypothetical this compound derivatives, guiding the design toward compounds with a more desirable target profile or away from those with potential off-target liabilities. nih.gov This predictive power accelerates the design-build-test-learn cycle of drug discovery, enabling the creation of novel chemotypes with potentially superior efficacy and safety profiles compared to the original natural product. fu-berlin.de This strategy represents a forward-looking approach to leverage the unique chemical architecture of this compound for the development of next-generation therapeutic agents.

Q & A

Q. Answer :

Luciferase Reporter Assay : Transfect cells with psgk-1-short-Luc and measure activity under co-treatment with Endiandrin A, TNF-α, and dexamethasone .

siRNA Knockdown : Silence sgk-1 to test if Na⁺ absorption and GRE activation are abolished.

Pharmacological Blockade : Use ERK/p38 inhibitors to assess sgk-1 dependency.

Data show sgk-1 mRNA increases 4-fold with Endiandrin A + TNF-α (P < 0.001), and ERK inhibition reduces this by 60% (P < 0.05) .

Advanced: What strategies confirm Endiandrin A's specificity to GR?

Q. Answer :

- GR Antagonism : Co-treat with RU-486 (10 µM) to block GR ligand-binding domains. Loss of Na⁺ absorption and GRE activation confirms GR dependency .

- GR Knockdown : Use siRNA targeting GR in HT-29/B6-GR cells. A >70% reduction in GR protein should nullify Endiandrin A’s effects .

- Structural Analysis : Compare Endiandrin A’s binding affinity to GR vs. other nuclear receptors (e.g., MR, PR) via surface plasmon resonance (SPR) .

Basic: What purity standards are required for Endiandrin A in cell-based assays?

Answer :

Endiandrin A must be ≥98% pure, verified via C18 HPLC with UV detection at 210 nm. Dissolve in DMSO (final concentration ≤0.1% to avoid cytotoxicity) .

Advanced: How to translate in vitro findings to in vivo models of intestinal inflammation?

Q. Answer :

- Animal Models : Use dextran sulfate sodium (DSS)-induced colitis in GR-transgenic mice. Administer Endiandrin A (5 mg/kg/day) orally alongside TNF-α/dexamethasone.

- Endpoints : Measure colon histopathology, fecal Na⁺ content, and ENaC expression via immunohistochemistry .

- Ethics : Ensure protocols comply with institutional guidelines (e.g., Landesamt für Gesundheit, Berlin Permit T2205) .

Basic: How does Endiandrin A affect GR phosphorylation and nuclear translocation?

Answer :

Endiandrin A enhances dexamethasone-induced GR phosphorylation (Ser²³⁰) by 40% (P < 0.05), promoting nuclear translocation. Methodology:

- Western Blot : Use anti-p-GR (Ser²³⁰) and total GR antibodies.

- Immunofluorescence : Stain nuclei with DAPI and GR with Alexa Fluor 488 .

Advanced: What statistical approaches are critical for analyzing Endiandrin A's dose-response data?

Q. Answer :

- Nonlinear Regression : Fit dose-response curves (e.g., luciferase activity vs. Endiandrin A concentration) using four-parameter logistic models.

- ANOVA with Tukey’s Post Hoc : Compare multiple treatment groups (e.g., dexamethasone ± Endiandrin A ± TNF-α).

- Error Analysis : Report SEM for n = 5–14 replicates, with P < 0.05 as significance threshold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.